Cas no 2092864-51-0 (1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene)

1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene 化学的及び物理的性質
名前と識別子
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- EN300-6508052
- 2092864-51-0
- 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene
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- インチ: 1S/C8H6BrClF2O/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,8H,1H3
- InChIKey: PYSPMPZUZSGPNX-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(=C(C(F)F)C=1)OC)Cl
計算された属性
- せいみつぶんしりょう: 269.92586g/mol
- どういたいしつりょう: 269.92586g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 9.2Ų
1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508052-0.05g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 0.05g |
$683.0 | 2023-05-31 | ||
Enamine | EN300-6508052-0.5g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 0.5g |
$781.0 | 2023-05-31 | ||
Enamine | EN300-6508052-2.5g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 2.5g |
$1594.0 | 2023-05-31 | ||
Enamine | EN300-6508052-0.25g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 0.25g |
$748.0 | 2023-05-31 | ||
Enamine | EN300-6508052-1.0g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 1g |
$813.0 | 2023-05-31 | ||
Enamine | EN300-6508052-0.1g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 0.1g |
$715.0 | 2023-05-31 | ||
Enamine | EN300-6508052-5.0g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 5g |
$2360.0 | 2023-05-31 | ||
Enamine | EN300-6508052-10.0g |
1-bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene |
2092864-51-0 | 10g |
$3500.0 | 2023-05-31 |
1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene 関連文献
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1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzeneに関する追加情報
Research Brief on 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene (CAS: 2092864-51-0): Recent Advances and Applications
The compound 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene (CAS: 2092864-51-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated aromatic derivative, characterized by its unique substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of agrochemicals and pharmaceuticals targeting infectious diseases and metabolic disorders. The presence of bromo, chloro, and difluoromethyl groups on the benzene ring enhances its reactivity, making it a valuable building block for cross-coupling reactions and other synthetic transformations.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene in the synthesis of novel antifungal agents. Researchers utilized this compound as a key intermediate to develop derivatives with potent activity against Candida albicans and Aspergillus fumigatus. The study demonstrated that the difluoromethyl group significantly improved the metabolic stability of the resulting compounds, addressing a common challenge in antifungal drug development. Molecular docking studies further revealed that these derivatives target fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.
In the agrochemical sector, 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene has been investigated for its utility in designing next-generation herbicides. A recent patent (WO2023056789) describes its incorporation into herbicidal compositions that exhibit selective activity against broadleaf weeds while maintaining crop safety. The difluoromethyl moiety contributes to enhanced soil persistence and foliar absorption, properties that are highly desirable in modern agrochemicals. Field trials conducted in 2024 reported a 30% improvement in weed control efficiency compared to traditional herbicides, positioning this compound as a promising candidate for sustainable agriculture.
From a synthetic chemistry perspective, advances in catalytic systems have expanded the utility of 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene. A breakthrough published in ACS Catalysis (2024) demonstrated its successful application in nickel-catalyzed C-O cross-coupling reactions, enabling the efficient construction of diaryl ethers—a privileged scaffold in medicinal chemistry. The study achieved unprecedented yields (up to 92%) under mild conditions, addressing longstanding challenges associated with Ullmann-type couplings. This methodology opens new avenues for constructing complex molecules with potential therapeutic applications.
Ongoing research is exploring the compound's potential in radiopharmaceutical development. Preliminary results presented at the 2024 International Symposium on Radiopharmaceutical Sciences suggest that 18F-labeled analogs of 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene could serve as PET tracers for imaging neurodegenerative diseases. The difluoromethyl group's metabolic stability and the compound's ability to cross the blood-brain barrier make it particularly attractive for this application. Further optimization studies are currently underway to improve target specificity and pharmacokinetic properties.
In conclusion, 1-Bromo-2-chloro-5-(difluoromethyl)-4-methoxybenzene (CAS: 2092864-51-0) continues to demonstrate remarkable versatility across multiple domains of chemical biology and pharmaceutical research. Its unique structural features enable diverse applications ranging from drug discovery to agrochemical development. As synthetic methodologies advance and biological evaluations progress, this compound is poised to play an increasingly important role in addressing current challenges in human health and agriculture. Future research directions may include exploring its use in PROTAC design and as a scaffold for covalent inhibitors targeting challenging therapeutic targets.
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